2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride
Description
2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride is a synthetic derivative of histidine, where the carboxylic acid group (-COOH) is replaced by an N-methylpropanamide (-CONHCH₃). This modification alters its physicochemical and pharmacological properties compared to natural histidine derivatives. The compound is structurally characterized by:
- Core structure: A propane backbone with an amino group (-NH₂) at position 2, an imidazole ring at position 3, and an N-methylamide group at the terminal carbon.
- Molecular formula: Reported inconsistently across sources. suggests C₈H₁₈ClNO₃ (dihydrochloride form), while lists C₁₃H₁₄ClNO, though both may reflect typographical errors. Based on structural analysis, the likely formula for the monohydrochloride is C₇H₁₂ClN₄O (base: C₇H₁₁N₄O + HCl).
- Molecular weight: Estimated ~204.6 g/mol (monohydrochloride).
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWGPTVCBGMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride can be achieved through several methods. One common approach involves the cyclization of diamides, cyclization of amino ester and cyanamide/guanidine, tandem aza-Wittig/heterocumulene-mediated annulation, thiohydantoin conversion to imidazolone, oxazolone rearrangement, and oxidative pinacol-like rearrangement of imidazole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme catalysis and signal transduction.
Medicine: It is investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
Solubility and Stability: The N-methylamide group in the target compound reduces polarity compared to histidine’s carboxylic acid, likely decreasing water solubility but enhancing lipid bilayer penetration . In contrast, L-histidine HCl monohydrate is freely soluble in water due to its zwitterionic structure and hydrated chloride salt .
Biological Activity: Histidine derivatives with carboxylic acid groups (e.g., L-histidine HCl) are critical in enzyme catalysis and metal ion chelation, whereas amide/ester analogs may serve as prodrugs or receptor-targeting agents due to altered bioavailability . Methyl esters (e.g., (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate HCl) are often hydrolyzed in vivo to active carboxylic acids, whereas N-methylamides resist hydrolysis, prolonging metabolic stability .
Synthetic Applications :
- The target compound’s N-methylamide group simplifies peptide synthesis by reducing racemization risks compared to carboxylic acid derivatives .
- DL-Histidine HCl hydrate is used in racemic studies but lacks stereochemical specificity, limiting therapeutic applications compared to enantiopure analogs .
Notes on Data Discrepancies
- Molecular Formula Conflicts: and report inconsistent formulas for the target compound, possibly due to dihydrochloride vs. monohydrochloride distinctions or typographical errors. Further analytical validation (e.g., mass spectrometry) is required.
- This may reflect its status as a research-grade chemical without commercial standardization .
Biological Activity
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride, also known by its CAS number 1461704-89-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies, including data tables and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C7H12N4O·HCl
- Molecular Weight : 196.66 g/mol
- Chemical Structure :
- The imidazole ring contributes to its biological activity through interactions with biological macromolecules.
Research indicates that this compound may function as an inhibitor in various biochemical pathways. Its mechanism of action is primarily linked to its ability to interact with specific protein targets, which can modulate cellular functions.
Inhibition Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on certain cellular processes. For instance:
- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that high concentrations of the compound (50 μM) resulted in approximately 50% inhibition of secretion related to the T3SS, which is crucial in bacterial pathogenicity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of certain pathogenic bacteria by interfering with their secretion systems, thereby reducing virulence.
Cytotoxicity
Cytotoxicity assays have indicated that while the compound can inhibit bacterial growth, it does not exhibit significant cytotoxic effects on mammalian cells at concentrations effective against pathogens .
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against Escherichia coli and Salmonella enterica. The results showed:
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 20% |
| 25 | 40% |
| 50 | 70% |
This data suggests a concentration-dependent response in inhibiting bacterial growth.
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of the compound indicates moderate bioavailability when administered in vivo. The absorption rates and half-life suggest potential for therapeutic applications, although further studies are needed to optimize delivery methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
